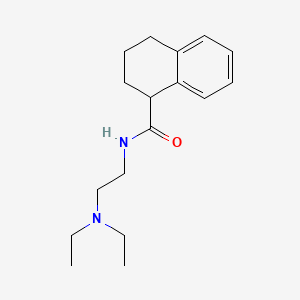
N-(2-(Diethylamino)ethyl)-1,2,3,4-tetrahydro-1-naphthalenecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3,4-Tetrahydro-N-[2-(diethylamino)ethyl]-1-naphthalenecarboxamide is a chemical compound with a complex structure. It is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by its naphthalene core, which is a bicyclic aromatic hydrocarbon, and its diethylaminoethyl side chain, which contributes to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydro-N-[2-(diethylamino)ethyl]-1-naphthalenecarboxamide typically involves multiple stepsThe reaction conditions often require the use of reducing agents such as lithium aluminum hydride (LiAlH4) and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and precise control of reaction parameters, such as temperature and pressure, are crucial for efficient production.
化学反应分析
Types of Reactions
1,2,3,4-Tetrahydro-N-[2-(diethylamino)ethyl]-1-naphthalenecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the diethylaminoethyl group, using reagents like alkyl halides.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield naphthoquinones, while reduction can produce various reduced naphthalene derivatives.
科学研究应用
1,2,3,4-Tetrahydro-N-[2-(diethylamino)ethyl]-1-naphthalenecarboxamide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
作用机制
The mechanism of action of 1,2,3,4-Tetrahydro-N-[2-(diethylamino)ethyl]-1-naphthalenecarboxamide involves its interaction with specific molecular targets and pathways. The diethylaminoethyl group allows it to interact with biological membranes and proteins, potentially affecting cellular signaling pathways. The exact molecular targets and pathways are still under investigation, but it is believed to modulate various biochemical processes.
相似化合物的比较
Similar Compounds
1,2,3,4-Tetrahydro-1-naphthalenecarboxamide: Lacks the diethylaminoethyl group, resulting in different chemical properties.
Naphthalene derivatives: Various derivatives with different substituents on the naphthalene ring exhibit unique chemical behaviors.
Uniqueness
1,2,3,4-Tetrahydro-N-[2-(diethylamino)ethyl]-1-naphthalenecarboxamide is unique due to its specific structure, which combines the naphthalene core with the diethylaminoethyl side chain. This combination imparts distinct chemical and biological properties, making it valuable for research and industrial applications.
属性
CAS 编号 |
32421-49-1 |
|---|---|
分子式 |
C17H26N2O |
分子量 |
274.4 g/mol |
IUPAC 名称 |
N-[2-(diethylamino)ethyl]-1,2,3,4-tetrahydronaphthalene-1-carboxamide |
InChI |
InChI=1S/C17H26N2O/c1-3-19(4-2)13-12-18-17(20)16-11-7-9-14-8-5-6-10-15(14)16/h5-6,8,10,16H,3-4,7,9,11-13H2,1-2H3,(H,18,20) |
InChI 键 |
IAZRYSOMPVFZNF-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CCNC(=O)C1CCCC2=CC=CC=C12 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


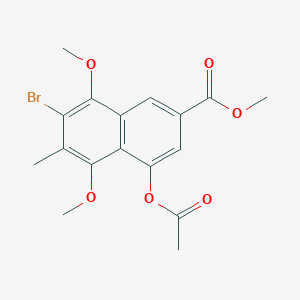
![9-benzyl-2-phenyl-2,9-diazaspiro[4.5]decan-1-one;hydrochloride](/img/structure/B13928107.png)
![2-[1,1'-Biphenyl]-4-yl-4-chloroquinazoline](/img/structure/B13928114.png)
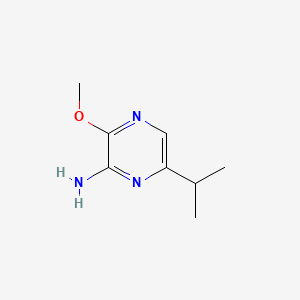
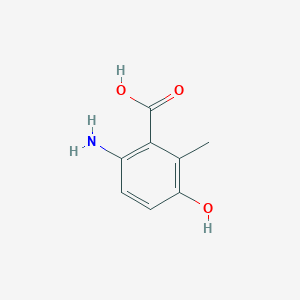
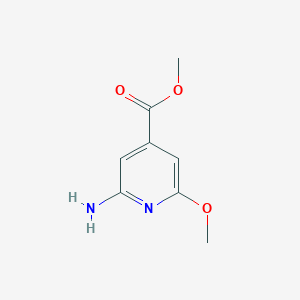
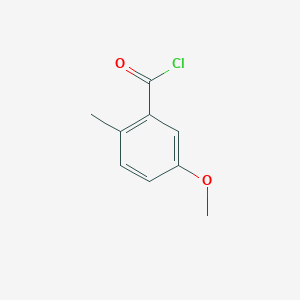
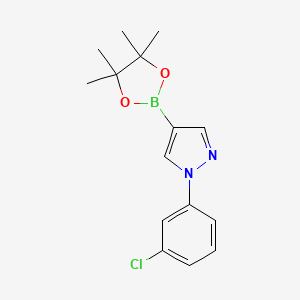
![Tert-butyl 4-(3-bromo-7-methoxyimidazo[1,2-a]pyridin-6-yl)-4-hydroxypiperidine-1-carboxylate](/img/structure/B13928138.png)
![3-Hydroxymethyl-4h-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B13928158.png)
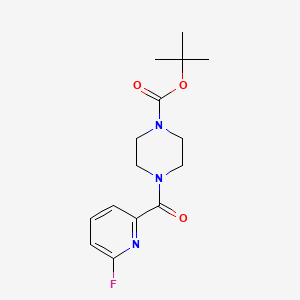
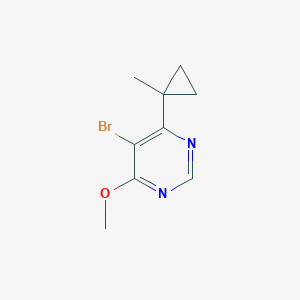
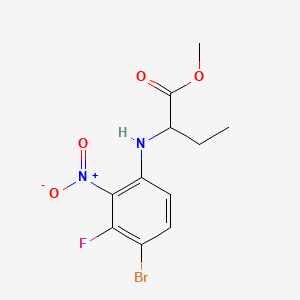
![6-Aminoimidazo[1,2-a]pyridine-2-carbonitrile](/img/structure/B13928174.png)
